![molecular formula C16H19N3OS2 B5740418 N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as PBTZ169, is a compound that has been extensively studied for its potential as a new drug candidate for tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis.
Wirkmechanismus
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide targets the mycobacterial respiratory chain, specifically the cytochrome bc1 complex, which is essential for energy production in the bacteria. N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide binds to the Qo site of the cytochrome bc1 complex, inhibiting its activity and leading to a decrease in ATP production. This results in a decrease in the energy available to the bacteria, leading to their death.
Biochemical and Physiological Effects
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have good penetration into tissues and organs, including the lungs, where it is needed to treat tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the treatment of multidrug-resistant and extensively drug-resistant tuberculosis. Another advantage is its low toxicity, which makes it a safer alternative to some of the current drugs used to treat tuberculosis.
One limitation of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its limited solubility, which can make it difficult to administer in high doses. Another limitation is its potential for drug-drug interactions, which can affect its efficacy and safety when used in combination with other drugs.
Zukünftige Richtungen
There are several future directions for the development of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the development of combination therapies that include N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide and other drugs with different mechanisms of action, in order to improve efficacy and reduce the risk of drug resistance. Finally, further studies are needed to investigate the safety and efficacy of N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide in clinical trials, in order to determine its potential as a new drug for the treatment of tuberculosis.
Synthesemethoden
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is synthesized by a multi-step process that involves the condensation of thiosemicarbazide with 5-propyl-2-bromothiophene, followed by the reaction with benzyl bromide and then the reaction with 5-nitrofurfural. The final product is obtained by the reduction of the nitro group to an amino group using hydrogen gas in the presence of palladium on carbon.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential as a new drug candidate for tuberculosis. It has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. It has also shown activity against non-replicating and intracellular forms of the bacteria. In addition, N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has shown low toxicity in vitro and in vivo, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
1-benzyl-3-[(5-propylthiophene-3-carbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-2-6-14-9-13(11-22-14)15(20)18-19-16(21)17-10-12-7-4-3-5-8-12/h3-5,7-9,11H,2,6,10H2,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLALRNQCHBCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.